molecular formula C11H9Cl2N3O2S B7679753 1-(2,4-dichlorophenyl)-N-pyrimidin-2-ylmethanesulfonamide

1-(2,4-dichlorophenyl)-N-pyrimidin-2-ylmethanesulfonamide

Cat. No.: B7679753
M. Wt: 318.2 g/mol
InChI Key: HUGNRDRYMRYPAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-dichlorophenyl)-N-pyrimidin-2-ylmethanesulfonamide, also known as A-769662, is a small molecule compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. A-769662 is a potent activator of AMP-activated protein kinase (AMPK), which is a key regulator of cellular energy homeostasis.

Mechanism of Action

1-(2,4-dichlorophenyl)-N-pyrimidin-2-ylmethanesulfonamide activates AMPK by allosterically binding to the γ subunit of the enzyme. This leads to conformational changes in the enzyme, which enhances its activity towards its downstream targets. AMPK activation by this compound results in increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis, which are all important for cellular energy homeostasis. In addition, this compound has been shown to inhibit mTOR signaling, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in various cell types and tissues. These include increased glucose uptake and insulin sensitivity, increased fatty acid oxidation, increased mitochondrial biogenesis, and inhibition of mTOR signaling. In addition, this compound has been reported to induce cell cycle arrest and apoptosis in cancer cells, reduce neuroinflammation in animal models of neurodegenerative disorders, and improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-(2,4-dichlorophenyl)-N-pyrimidin-2-ylmethanesulfonamide is its potency and specificity towards AMPK activation. This allows for the precise modulation of cellular energy homeostasis, which is important for studying the role of AMPK in various physiological and pathological conditions. However, one of the limitations of this compound is its potential toxicity and off-target effects, which can affect the interpretation of experimental results.

Future Directions

For 1-(2,4-dichlorophenyl)-N-pyrimidin-2-ylmethanesulfonamide research include the development of more potent and selective activators of AMPK, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its molecular mechanisms of action. In addition, the use of this compound in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce potential side effects.

Synthesis Methods

The synthesis of 1-(2,4-dichlorophenyl)-N-pyrimidin-2-ylmethanesulfonamide involves the reaction of 2,4-dichlorobenzaldehyde with 2-aminopyrimidine in the presence of sodium hydride to form 1-(2,4-dichlorophenyl)-2-amino-4,6-dimethylpyrimidine. This intermediate compound is then reacted with methanesulfonyl chloride to form the final product, this compound.

Scientific Research Applications

1-(2,4-dichlorophenyl)-N-pyrimidin-2-ylmethanesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, cancer, and neurodegenerative disorders. In diabetes, this compound has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells by activating AMPK. In cancer, this compound has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neurodegenerative disorders, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models.

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-N-pyrimidin-2-ylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2N3O2S/c12-9-3-2-8(10(13)6-9)7-19(17,18)16-11-14-4-1-5-15-11/h1-6H,7H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUGNRDRYMRYPAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NS(=O)(=O)CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.